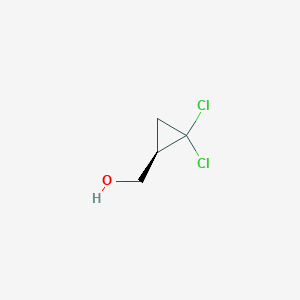
(R)-(2,2-Dichlorocyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2,2-Dichlorocyclopropyl)methanol is a chiral compound characterized by a cyclopropane ring substituted with two chlorine atoms and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dichlorocyclopropyl)methanol typically involves the cyclopropanation of suitable alkenes followed by chlorination and subsequent reduction. One common method includes the reaction of an alkene with a dichlorocarbene precursor under basic conditions to form the dichlorocyclopropane intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield ®-(2,2-Dichlorocyclopropyl)methanol.
Industrial Production Methods
Industrial production of ®-(2,2-Dichlorocyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-(2,2-Dichlorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding cyclopropylmethanol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Dichlorocyclopropylcarboxylic acid or dichlorocyclopropylaldehyde.
Reduction: Cyclopropylmethanol.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-(2,2-Dichlorocyclopropyl)methanol serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties such as antimicrobial or anticancer activity.
Industry
In the materials science field, ®-(2,2-Dichlorocyclopropyl)methanol can be used in the development of new polymers and materials with enhanced properties such as increased strength or thermal stability.
Wirkmechanismus
The mechanism by which ®-(2,2-Dichlorocyclopropyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(2,2-Dichlorocyclopropyl)methanol: The enantiomer of ®-(2,2-Dichlorocyclopropyl)methanol, which may exhibit different biological activity due to its chiral nature.
Cyclopropylmethanol: Lacks the chlorine substituents, resulting in different reactivity and applications.
2,2-Dichlorocyclopropane: The parent compound without the hydroxymethyl group, used in different synthetic applications.
Uniqueness
®-(2,2-Dichlorocyclopropyl)methanol is unique due to its combination of a cyclopropane ring, chlorine substituents, and a hydroxymethyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Biologische Aktivität
(R)-(2,2-Dichlorocyclopropyl)methanol is a chiral organic compound characterized by its unique cyclopropane structure with two chlorine substituents and a hydroxymethyl group. This compound has garnered interest in the scientific community due to its potential biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C₄H₆Cl₂O
- Molecular Weight : 140.99 g/mol
- SMILES Notation : C1C(C1(Cl)Cl)CO
- InChI Key : KRHRPJKHUHTSDK-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, influencing biochemical pathways. The compound's structural features allow it to engage in hydrogen bonding and halogen bonding, which are critical for its interactions with enzymes and receptors.
Enzyme Interaction
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, cyclopropane derivatives have been shown to act as potent inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. The mechanism involves the formation of stable enzyme-inhibitor complexes that disrupt normal enzymatic activity .
Biological Activities
- Antimicrobial Properties :
- Antitumor Activity :
- Neurochemical Effects :
Case Study 1: Enzyme Inhibition
A study conducted on the inhibition of MAO by this compound revealed that the compound effectively reduced the enzymatic activity in vitro. The results indicated a dose-dependent inhibition pattern, suggesting its potential as a therapeutic agent for conditions related to serotonin metabolism.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various cyclopropane derivatives, this compound was found to exhibit significant antibacterial activity against Gram-positive bacteria.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 15 |
| Control (Ampicillin) | 20 |
Eigenschaften
Molekularformel |
C4H6Cl2O |
|---|---|
Molekulargewicht |
140.99 g/mol |
IUPAC-Name |
[(1R)-2,2-dichlorocyclopropyl]methanol |
InChI |
InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m1/s1 |
InChI-Schlüssel |
KRHRPJKHUHTSDK-GSVOUGTGSA-N |
Isomerische SMILES |
C1[C@@H](C1(Cl)Cl)CO |
Kanonische SMILES |
C1C(C1(Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















